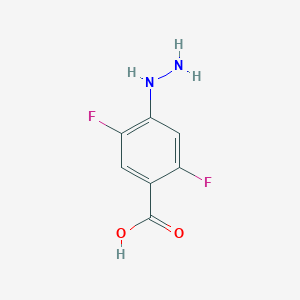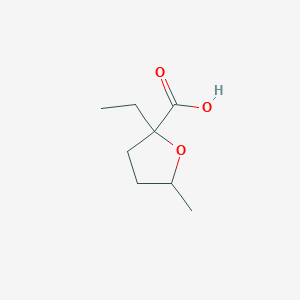![molecular formula C10H4F12O4 B13966533 Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester CAS No. 24120-21-6](/img/structure/B13966533.png)
Fumaric acid bis[1-(trifluoromethyl)-2,2,2-trifluoroethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate typically involves the esterification of 1,1,1,3,3,3-hexafluoro-2-propanol with maleic anhydride. The reaction is carried out under anhydrous conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate involves large-scale esterification reactors equipped with efficient heating and cooling systems. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Aplicaciones Científicas De Investigación
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of high-performance polymers and coatings due to its thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, affecting their activity and stability. The compound’s high polarity also facilitates its solubility in various solvents, making it versatile in different applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor in the synthesis of Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate.
Hexafluoroisopropanol: Similar in structure but differs in its applications and reactivity.
Trifluoroethanol: Another fluorinated alcohol with distinct properties and uses.
Uniqueness
Bis(1,1,1,3,3,3-hexafluoro-2-propanyl) (2e)-2-butenedioate stands out due to its dual ester functionality combined with extensive fluorination, providing exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in high-performance applications where durability and stability are crucial.
Propiedades
Número CAS |
24120-21-6 |
|---|---|
Fórmula molecular |
C10H4F12O4 |
Peso molecular |
416.12 g/mol |
Nombre IUPAC |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) (E)-but-2-enedioate |
InChI |
InChI=1S/C10H4F12O4/c11-7(12,13)5(8(14,15)16)25-3(23)1-2-4(24)26-6(9(17,18)19)10(20,21)22/h1-2,5-6H/b2-1+ |
Clave InChI |
KOFHHTAACWXRFQ-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/C(=O)OC(C(F)(F)F)C(F)(F)F)\C(=O)OC(C(F)(F)F)C(F)(F)F |
SMILES canónico |
C(=CC(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)
![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)


![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)








